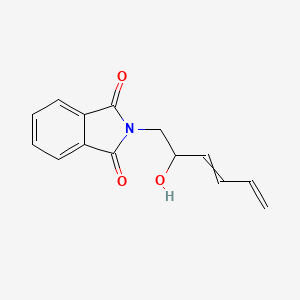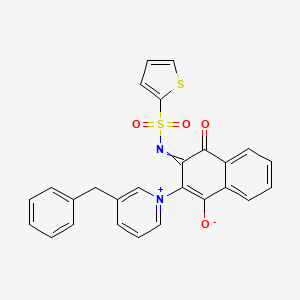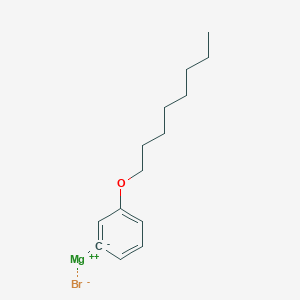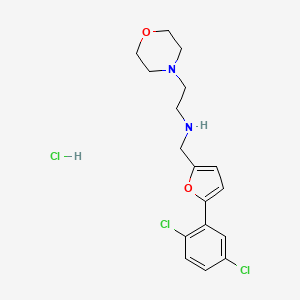![molecular formula C15H9F3N2OS B12624577 (2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone CAS No. 914644-38-5](/img/structure/B12624577.png)
(2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone is a chemical compound with the molecular formula C15H9F3N2OS. It has an average mass of 322.305 Da and a monoisotopic mass of 322.038757 Da . This compound is known for its unique structure, which combines a thienopyridine core with a trifluoromethylphenyl group, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of (2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone involves several steps. One common method includes the reaction of a thienopyridine derivative with a trifluoromethylphenyl ketone under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at a controlled temperature. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
(2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
(2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone can be compared with other similar compounds, such as:
(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone: This compound has a similar structure but lacks the trifluoromethyl group, which may affect its chemical and biological properties.
Indole derivatives: These compounds share some structural similarities and are also studied for their biological activities.
The uniqueness of this compound lies in its combination of a thienopyridine core with a trifluoromethylphenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
914644-38-5 |
|---|---|
Molekularformel |
C15H9F3N2OS |
Molekulargewicht |
322.31 g/mol |
IUPAC-Name |
(2-aminothieno[2,3-c]pyridin-3-yl)-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C15H9F3N2OS/c16-15(17,18)9-3-1-2-8(6-9)13(21)12-10-4-5-20-7-11(10)22-14(12)19/h1-7H,19H2 |
InChI-Schlüssel |
JNHNFQYWRZTPQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=C(SC3=C2C=CN=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Methoxyphenyl)-4-[4-(5-methyl-1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12624508.png)
![1,7-Diazaspiro[4.4]nonane,7-[(1S)-1-phenylethyl]-,(5R)-](/img/structure/B12624513.png)

![3-{[4'-(Undecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid](/img/structure/B12624531.png)
![4-Iodo-N-(4-iodophenyl)-N-{4-[(trimethylsilyl)ethynyl]phenyl}aniline](/img/structure/B12624539.png)
![6-(4-Fluorophenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12624560.png)

![N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}ethanamine](/img/structure/B12624565.png)



![Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane](/img/structure/B12624595.png)

![4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol](/img/structure/B12624604.png)
